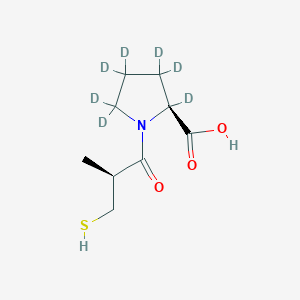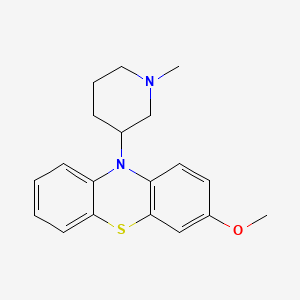
10-(1-Methyl-3-piperidyl)-3-methoxyphenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-10-(1-methyl-3-piperidinyl)-10H-phenothiazine is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-10-(1-methyl-3-piperidinyl)-10H-phenothiazine typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Piperidinyl Substitution: The 10-position substitution with 1-methyl-3-piperidinyl can be carried out using a nucleophilic substitution reaction with 1-methyl-3-piperidine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-10-(1-methyl-3-piperidinyl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
3-Methoxy-10-(1-methyl-3-piperidinyl)-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of 3-Methoxy-10-(1-methyl-3-piperidinyl)-10H-phenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors such as dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine used primarily as an antihistamine and antiemetic.
Thioridazine: A phenothiazine with antipsychotic effects.
Uniqueness
3-Methoxy-10-(1-methyl-3-piperidinyl)-10H-phenothiazine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its methoxy and piperidinyl substitutions may influence its receptor binding affinity and overall therapeutic profile.
Propriétés
Numéro CAS |
60706-48-1 |
|---|---|
Formule moléculaire |
C19H22N2OS |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
3-methoxy-10-(1-methylpiperidin-3-yl)phenothiazine |
InChI |
InChI=1S/C19H22N2OS/c1-20-11-5-6-14(13-20)21-16-7-3-4-8-18(16)23-19-12-15(22-2)9-10-17(19)21/h3-4,7-10,12,14H,5-6,11,13H2,1-2H3 |
Clé InChI |
LUEVNSVASOZCPK-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC(C1)N2C3=C(C=C(C=C3)OC)SC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


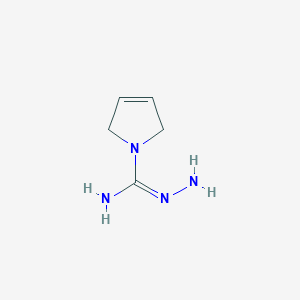
![2-Butanone, 3-[methyl(1-methylethyl)amino]-](/img/structure/B13794885.png)
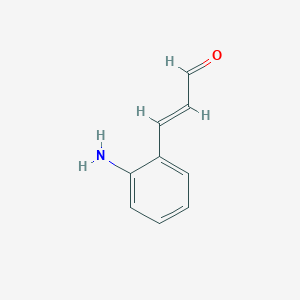
![3,5-Dichloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794893.png)
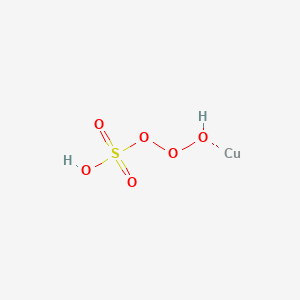
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl-](/img/structure/B13794910.png)
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13794917.png)
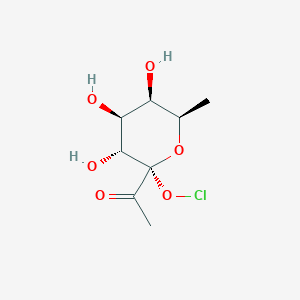
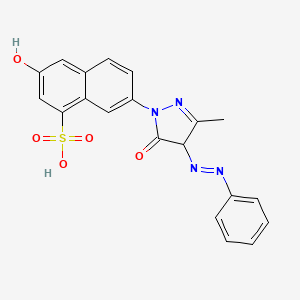
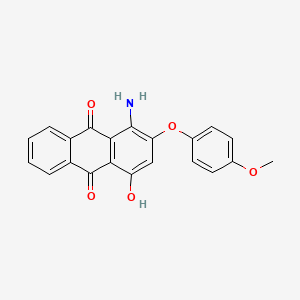

![6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13794946.png)
